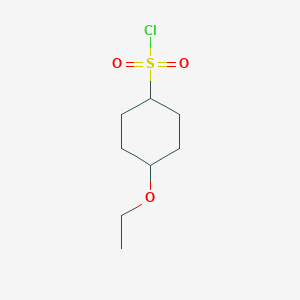
4-Ethoxycyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring. The ethoxy group (-OCH2CH3) is attached to the cyclohexane ring, making this compound unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxycyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 4-ethoxycyclohexane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride. This method is advantageous due to its high yield and environmentally benign nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) and N-chlorosuccinimide (NCS) are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the conversion of the sulfonyl chloride group to sulfonic acid.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
4-Ethoxycyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxycyclohexane-1-sulfonyl chloride: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness
4-Ethoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and solubility compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes .
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
4-ethoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
TYJLJPOEFUEDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















